molecular formula C4H7F2NO B6147471 N-ethyl-2,2-difluoroacetamide CAS No. 672-16-2

N-ethyl-2,2-difluoroacetamide

Cat. No.: B6147471
CAS No.: 672-16-2
M. Wt: 123.10 g/mol
InChI Key: NPCMGJIFTRTKIZ-UHFFFAOYSA-N
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Description

N-ethyl-2,2-difluoroacetamide is an organic compound with the molecular formula C4H7F2NO It is a derivative of acetamide, where two hydrogen atoms on the acetamide group are replaced by fluorine atoms, and an ethyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-ethyl-2,2-difluoroacetamide typically involves the fluorination of a 2,2-dichloroacetamide derivative. One common method is to use potassium fluoride as the fluorinating agent in the presence of a catalyst such as N-[di(diethylamino)methylene]-N-ethyl-ethane ammonium halide and an organic solvent. The reaction proceeds under controlled conditions to yield the desired difluoroacetamide derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination processes. These methods utilize advanced fluorination techniques and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,2-difluoroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include potassium fluoride, various acids and bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis can yield difluoroacetic acid and ethylamine, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

N-ethyl-2,2-difluoroacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-2,2-difluoroacetamide involves its interaction with molecular targets through its fluorine atoms and amide group. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The amide group can undergo nucleophilic attack, leading to various chemical transformations. These interactions and transformations are crucial for the compound’s biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-2,2-difluoroacetamide include:

    Difluoroacetic acid: A simpler fluorinated acetic acid derivative.

    Ethyl difluoroacetate: An ester derivative with similar fluorine substitution.

    2,2-Difluoroacetamide: A non-ethylated version of the compound.

Uniqueness

This compound is unique due to the presence of both ethyl and difluoro groups, which impart distinct chemical and physical properties.

Properties

CAS No.

672-16-2

Molecular Formula

C4H7F2NO

Molecular Weight

123.10 g/mol

IUPAC Name

N-ethyl-2,2-difluoroacetamide

InChI

InChI=1S/C4H7F2NO/c1-2-7-4(8)3(5)6/h3H,2H2,1H3,(H,7,8)

InChI Key

NPCMGJIFTRTKIZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(F)F

Purity

95

Origin of Product

United States

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